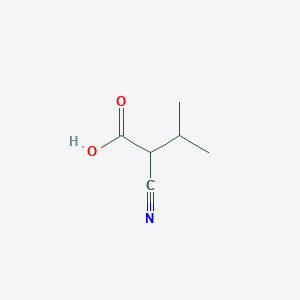

2-Cyano-3-methylbutanoic acid

Description

Significance and Research Context of Alpha-Cyano Carboxylic Acids

Alpha-cyano carboxylic acids represent a significant class of molecules in organic chemistry. Their bifunctional nature, possessing both a nitrile and a carboxylic acid group, makes them valuable intermediates in the synthesis of a wide array of more complex molecules. rsc.org The nitrile group can be transformed into various other functional groups, such as amines or ketones, while the carboxylic acid moiety allows for the formation of esters, amides, and other derivatives. This versatility has led to their use in the development of pharmaceuticals and other biologically active compounds. rsc.org Research into alpha-cyano-containing esters, for example, has led to the development of novel fluorogenic reporters for esterase assays, which are crucial tools for studying enzyme activity and resistance mechanisms. nih.gov

The one-step conversion of aliphatic carboxylic acids to their corresponding nitriles through methods like photoredox catalysis highlights the ongoing innovation in this field, providing milder and more efficient synthetic routes. rsc.org

Structural Features and Functional Group Considerations of 2-Cyano-3-methylbutanoic Acid

2-Cyano-3-methylbutanoic acid (C₆H₉NO₂) is distinguished by a butanoic acid backbone with a cyano group at the alpha-position (the carbon adjacent to the carboxyl group) and a methyl group at the beta-position. nih.gov This specific arrangement of functional groups—a carboxylic acid, a nitrile, and an isopropyl group—influences its reactivity and physical properties. The presence of both a hydrogen bond donor (the carboxylic acid's hydroxyl group) and multiple hydrogen bond acceptors (the oxygen atoms of the carboxyl group and the nitrogen of the nitrile group) suggests the potential for specific intermolecular interactions. lookchem.com

Table 1: Physicochemical Properties of 2-Cyano-3-methylbutanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉NO₂ lookchem.com |

| Molecular Weight | 127.14 g/mol nih.gov |

| Boiling Point | 259.6°C at 760 mmHg lookchem.comchemsrc.com |

| Density | 1.092 g/cm³ lookchem.comchemsrc.com |

| Flash Point | 110.8°C lookchem.comchemsrc.com |

| CAS Number | 22426-27-3 nih.govlookchem.com |

This data is compiled from various chemical databases and may represent calculated or experimental values.

The stereochemistry at the alpha-carbon is a critical consideration. As with many biologically relevant molecules, the spatial arrangement of the substituents can dramatically affect its interaction with enzymes and receptors.

Overview of Prior Research Trajectories for Isostructural Compounds

The study of compounds structurally similar to 2-Cyano-3-methylbutanoic acid provides valuable insights into its potential applications and synthetic pathways. For instance, research on other alpha-cyano carboxylic acids, such as α-cyano-β-arylacrylic acids, has demonstrated their utility as precursors for synthesizing heterocyclic compounds like coumarins. cdnsciencepub.com Similarly, α-cyano-4-hydroxycinnamic acid is widely used as a matrix in MALDI mass spectrometry for the analysis of peptides and proteins. sigmaaldrich.comtcichemicals.com

The synthesis of related esters, like ethyl 2-cyano-3-methylpentanoate, has been explored through methods such as the Knoevenagel condensation. smolecule.com These esters are recognized as versatile building blocks for further organic transformations, including Michael additions and hydrolysis to the corresponding carboxylic acid. smolecule.com Furthermore, the study of compounds like 2-ethyl-2-methylbutanoic acid, which shares the branched alkyl structure, highlights the importance of such motifs in organic synthesis, often involving cyano intermediates in their multi-step production. The investigation of these isostructural compounds informs potential synthetic strategies and applications for 2-Cyano-3-methylbutanoic acid in areas ranging from materials science to medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c1-4(2)5(3-7)6(8)9/h4-5H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAGRVRKSGQTFKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C#N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30292193 | |

| Record name | 2-Cyano-3-methylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22426-27-3 | |

| Record name | NSC80743 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Cyano-3-methylbutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30292193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Cyano 3 Methylbutanoic Acid and Its Structural Analogues

Classical Organic Synthetic Approaches

Traditional organic synthesis provides a robust foundation for the preparation of 2-cyano-3-methylbutanoic acid and its analogues. These methods often involve well-established reaction mechanisms and readily available starting materials.

A primary and versatile method for the synthesis of 2-cyanoalkanoic acids involves the alkylation of cyanoacetate (B8463686) esters. This approach leverages the acidity of the α-carbon in the cyanoacetate moiety, which can be readily deprotonated by a suitable base to form a stabilized carbanion. This nucleophilic carbanion can then react with an appropriate alkyl halide.

In the context of synthesizing 2-cyano-3-methylbutanoic acid, the strategy would involve the reaction of a cyanoacetate ester, such as ethyl cyanoacetate, with a secondary alkyl halide like 2-bromopropane. The reaction is typically carried out in the presence of a base, such as sodium ethoxide in ethanol (B145695). The resulting product is an alkylated cyanoacetate ester, which can then be hydrolyzed to the desired carboxylic acid. The choice of base and solvent is crucial to optimize the yield and minimize side reactions. A subsequent saponification of the ester group, followed by acidification, yields the final 2-cyano-3-methylbutanoic acid.

| Reactant 1 | Reactant 2 | Base | Product |

| Ethyl Cyanoacetate | 2-Bromopropane | Sodium Ethoxide | Ethyl 2-cyano-3-methylbutanoate |

The Knoevenagel condensation is another powerful tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of α-cyano-α,β-unsaturated esters, which are precursors to 2-cyanoalkanoic acids. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as ethyl cyanoacetate, in the presence of a weak base.

For the synthesis of a structural analogue, one could condense a ketone like acetone (B3395972) with ethyl cyanoacetate. This would be followed by a reduction of the carbon-carbon double bond. For instance, the Knoevenagel condensation of acetone with ethyl cyanoacetate would yield ethyl 2-cyano-3-methylbut-2-enoate. Subsequent reduction of the double bond, for example through catalytic hydrogenation, would afford ethyl 2-cyano-3-methylbutanoate, which can then be hydrolyzed to 2-cyano-3-methylbutanoic acid.

Complex organic molecules often require multi-step synthetic sequences. For 2-cyano-3-methylbutanoic acid, a plausible multi-step route could begin with isobutyraldehyde (B47883). The first step would be the formation of a cyanohydrin by reacting isobutyraldehyde with a cyanide source, such as sodium cyanide. This creates 2-hydroxy-3-methylbutanenitrile.

The hydroxyl group of the cyanohydrin can then be converted to a better leaving group, for instance, by tosylation or by conversion to a halide. Subsequent nucleophilic substitution with a cyanide ion would introduce the second cyano group, leading to 2,3-dimethylmalononitrile. Finally, selective hydrolysis of one of the nitrile groups under controlled acidic or basic conditions would yield the target 2-cyano-3-methylbutanoic acid.

The Michael addition, a type of nucleophilic addition, offers another synthetic route. This approach would involve the conjugate addition of a cyanide nucleophile to an appropriately substituted acrylate (B77674) ester. For the synthesis of 2-cyano-3-methylbutanoic acid, the starting material would be ethyl 3-methylbut-2-enoate (B8612036).

The reaction of ethyl 3-methylbut-2-enoate with a cyanide source, such as potassium cyanide, in a suitable solvent would lead to the formation of ethyl 2-cyano-3-methylbutanoate. The cyanide ion attacks the β-carbon of the α,β-unsaturated ester, leading to the desired product after workup. As with other ester intermediates, a final hydrolysis step is required to obtain the carboxylic acid.

Multi-Step Conversions Involving Cyano Intermediates

Biocatalytic and Enzymatic Synthetic Routes

The use of enzymes in organic synthesis, or biocatalysis, has gained significant traction due to the high selectivity and mild reaction conditions offered by these biological catalysts.

Nitrilase enzymes are capable of hydrolyzing nitrile compounds directly to carboxylic acids. A key advantage of using nitrilases is their potential for enantioselectivity, which is crucial in the synthesis of chiral molecules. For the production of enantiomerically pure 2-cyano-3-methylbutanoic acid, a prochiral dinitrile, such as 2-isopropylmalononitrile, could be a suitable substrate.

A nitrilase enzyme could selectively hydrolyze one of the two nitrile groups of 2-isopropylmalononitrile to a carboxylic acid, yielding the desired (R)- or (S)-2-cyano-3-methylbutanoic acid. The success of this method hinges on the substrate specificity and enantioselectivity of the chosen nitrilase. Research has demonstrated the utility of nitrilases in the synthesis of various α-cyano carboxylic acids from the corresponding dinitriles. The reaction is typically carried out in an aqueous buffer system at or near room temperature, making it an environmentally benign alternative to classical chemical methods.

| Substrate | Enzyme | Product |

| 2-Isopropylmalononitrile | Nitrilase | (R)- or (S)-2-cyano-3-methylbutanoic acid |

Stereoselective Hydrolytic Enzyme-Catalyzed Transformations

The synthesis of chiral carboxylic acids, such as 2-Cyano-3-methylbutanoic acid, from nitrile precursors is effectively achieved through enzyme-catalyzed hydrolysis. This biocatalytic approach offers high selectivity under mild reaction conditions, which is often difficult to accomplish with traditional chemical methods. researchgate.net Two primary enzymatic pathways are utilized for the biotransformation of nitriles into carboxylic acids: direct hydrolysis by nitrilases and a two-step process involving nitrile hydratase (NHase) and a subsequent amidase. researchgate.netresearchgate.net

Microorganisms from genera such as Rhodococcus, Pseudomonas, and Alcaligenes are well-known sources of these valuable enzymes. researchgate.net For instance, whole cells of Rhodococcus sp. AJ270 have been used for the kinetic resolution of various 2-aryl-3-methylbutyronitriles. In this system, the nitrile hydratase exhibits low (S)-enantioselectivity, but the amidase shows strict (S)-enantioselectivity for the intermediate amides, allowing for the production of enantiopure S-(+)-2-aryl-3-methylbutyric acids. pageplace.de Similarly, the nitrilase from Rhodococcus rhodochrous J1 has been successfully expressed in Escherichia coli for synthetic purposes. researchgate.net

The choice of enzyme and reaction conditions is crucial for achieving high enantiomeric excess (ee). Lipases are another class of hydrolases that can be used for the kinetic resolution of racemic esters of related carboxylic acids, such as 2-methylbutanoic acid, through stereoselective hydrolysis. google.com

Table 1: Examples of Enzyme-Catalyzed Synthesis of Chiral Carboxylic Acids

| Enzyme/Microorganism | Substrate | Product | Key Finding | Reference(s) |

| Rhodococcus sp. AJ270 (whole cells) | 2-Aryl-3-methylbutyronitriles | (S)-2-Aryl-3-methylbutyric acids | Amidase displays strict S-enantioselectivity. | pageplace.de |

| Pseudomonas sp. | (R,S)-2-(4-chlorophenyl)-3-methylbutyronitrile | (S)-2-(4-chlorophenyl)-3-methylbutyric acid | Whole-cell catalysis for the synthesis of an Esfenvalerate intermediate. | researchgate.net |

| Burkholderia multivorans | (R, S)-2-(4-chlorophenyl)-3-methylbutyramide | (S)-2-(4-chlorophenyl)-3-methylbutyric acid | Isolated amidase showed high enantioselectivity (≥98%). | researchgate.net |

| Rhodococcus rhodochrous ATCC BAA-870 (whole cells) | rac-Mandelonitrile | R-Mandelamide | Nitrile hydratase catalyzes enantioselective hydrolysis. | acs.org |

| Zhizopchin lipase (B570770) | (R, S)-ethyl 2-methylbutyrate | (R)-2-methylbutyric acid | Lipase-catalyzed selective hydrolysis yields the (R)-acid with 92.2% ee. | google.com |

Microbial Oxidation Pathways for Related Carboxylic Acids

Microbial oxidation presents an alternative and complementary strategy for the production of carboxylic acids. This approach typically involves the oxidation of primary alcohols or aldehydes. savemyexams.com While direct microbial oxidation pathways to 2-Cyano-3-methylbutanoic acid are not extensively documented, the principles can be understood from the production of other structurally related carboxylic acids.

A classic example is the aerobic oxidation of ethanol to ethanoic acid (acetic acid) by bacteria of the genus Acetobacter. savemyexams.comsavemyexams.com These bacteria utilize oxygen from the air to perform the oxidation, a process fundamental to vinegar production. savemyexams.comphysicsandmathstutor.com This transformation highlights the potential of using microbial whole-cell systems to convert alcohols into their corresponding carboxylic acids. savemyexams.com The general scheme for this type of reaction involves the oxidation of a primary alcohol to an aldehyde, which is then further oxidized to the carboxylic acid.

Other microbial species and pathways are also relevant. For instance, various species of Aspergillus and Rhizopus have been used for the biotransformation of ketones and alcohols. google.com Furthermore, mixed microbial communities can be employed in processes like microbial electrosynthesis (MES) to convert substrates like CO2 into carboxylic acids such as acetic acid and butyric acid. sci-hub.box In such systems, acetogenic bacteria like Clostridium, Eubacterium, and Acetobacterium play a crucial role. sci-hub.box These pathways, while not directly producing cyano-substituted acids, demonstrate the metabolic versatility of microorganisms to generate a diverse range of carboxylic acids from various precursors. nih.gov

Table 2: Microbial Species Involved in the Production of Related Carboxylic Acids

| Microbial Species | Substrate(s) | Product Carboxylic Acid(s) | Pathway Type | Reference(s) |

| Acetobacter sp. | Ethanol | Ethanoic acid (Acetic acid) | Aerobic oxidation | savemyexams.comsavemyexams.com |

| Aspergillus niger | Glucose | Citric acid, Gluconic acid | Fermentation, Oxidation | nih.gov |

| Clostridium sp. | CO2 | Acetic acid | Microbial Electrosynthesis (Acetogenesis) | sci-hub.box |

| Acetobacterium sp. | CO2 | Acetic acid | Microbial Electrosynthesis (Acetogenesis) | sci-hub.box |

| Caproiciproducens sp. | CO2, Acetate | Butyric acid | Microbial Electrosynthesis (Chain elongation) | sci-hub.box |

Industrial-Scale Synthetic Considerations and Process Optimization

Translating the synthesis of 2-Cyano-3-methylbutanoic acid and its analogues to an industrial scale requires careful consideration of process optimization to ensure efficiency, cost-effectiveness, and safety. acs.org This involves optimizing both biocatalytic and chemical hydrolysis steps.

In chemical synthesis, particularly for sterically hindered nitriles that are resistant to hydrolysis, more forcing conditions may be necessary. One industrial process for a highly hindered nitrile involved hydrolysis using sodium hydroxide (B78521) in a methanol/water mixture at temperatures up to 200 °C. acs.org Such high-temperature, high-pressure methods require specialized equipment and rigorous safety protocols. acs.org An alternative approach to improve yields in non-catalytic aqueous hydrolysis is to increase the ionic strength of the reaction medium by adding a neutral, inert salt like sodium sulfate, which can shift the reaction equilibrium to favor the carboxylic acid product over the amide intermediate. google.com

Furthermore, the development of continuous-flow processes is a significant area of process optimization. acs.org Continuous-flow systems can offer improved heat and mass transfer, better safety profiles for handling hazardous reagents, and higher throughput compared to traditional batch reactors, making them attractive for large-scale industrial production. acs.org

Table 3: Key Considerations for Industrial-Scale Synthesis and Process Optimization

| Consideration | Parameter/Strategy | Impact | Reference(s) |

| Process Optimization (Biocatalysis) | Temperature & pH | Affects enzyme activity, stability, and enantioselectivity. | nih.gov |

| Organic Solvents | Improves substrate solubility but can decrease enzyme stability. | nih.govjournals.co.za | |

| Enzyme Immobilization | Facilitates catalyst reuse, improves stability, and simplifies purification. | acs.org | |

| Process Optimization (Chemical) | High Temperature/Pressure | Enables hydrolysis of sterically hindered nitriles. | acs.org |

| Addition of Neutral Salts | Increases ionic strength, shifting equilibrium to favor acid formation. | google.com | |

| Advanced Manufacturing | Continuous-Flow Chemistry | Offers enhanced safety, better control, and higher throughput. | acs.org |

| Overall Process Efficiency | Yield and Purity | Reduces downstream processing costs and waste generation. | acs.orggoogle.com |

Chemical Reactivity and Transformative Chemistry of 2 Cyano 3 Methylbutanoic Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that readily undergoes esterification, amidation, and reduction.

Esterification Reactions and Ester Derivatives of 2-Cyano-3-methylbutanoic Acid

Esterification of 2-cyano-3-methylbutanoic acid can be achieved by reacting it with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. This reaction typically involves heating the reactants to drive the equilibrium towards the formation of the ester. For instance, the reaction with ethanol (B145695) yields ethyl 2-cyano-3-methylbutanoate.

A variety of ester derivatives can be synthesized, and their properties are influenced by the alcohol used in the esterification process.

Table 1: Ester Derivatives of 2-Cyano-3-methylbutanoic Acid

| Ester Name | Alcohol Reactant | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|---|

| Ethyl 2-cyano-3-methylbutanoate | Ethanol | C8H13NO2 | 155.19 | 3213-49-8 cymitquimica.comchemicalbook.com |

Amidation and Peptide Coupling Reactions

The carboxylic acid functionality of 2-cyano-3-methylbutanoic acid can be converted to an amide through reactions with amines. These reactions often require the use of coupling reagents to activate the carboxylic acid and facilitate the formation of the amide bond. This process is analogous to peptide bond formation in peptide synthesis. uniurb.itbachem.com

Commonly used coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure to enhance efficiency and minimize side reactions like racemization. bachem.comorgsyn.org The choice of coupling reagent and reaction conditions is critical for achieving high yields and purity of the desired amide product. orgsyn.org Phosphonium and aminium-based reagents such as BOP, PyBOP, HBTU, and HATU are also effective for these transformations, particularly for sterically hindered substrates. bachem.comsigmaaldrich.com

Reduction of the Carboxyl Group

The carboxylic acid group of 2-cyano-3-methylbutanoic acid can be reduced to a primary alcohol. libretexts.org A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is required for this transformation, as milder reagents like sodium borohydride (B1222165) are not strong enough to reduce carboxylic acids. libretexts.orgsavemyexams.com The reaction is typically carried out in an anhydrous ether solvent, followed by an acidic workup. libretexts.orgsavemyexams.com

Reactions of the Nitrile (Cyano) Functional Group

The nitrile group exhibits its own distinct reactivity, primarily involving hydrolysis and reduction.

Hydrolysis Pathways to Carboxylic Acid Derivatives

The cyano group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide, depending on the reaction conditions. lumenlearning.com This reaction proceeds through the nucleophilic addition of water to the carbon-nitrogen triple bond. lumenlearning.com

Enzymatic hydrolysis offers a milder and often more selective alternative to chemical methods. researchgate.net Nitrilase enzymes can directly convert the nitrile to a carboxylic acid, while a combination of nitrile hydratase and amidase can be used to first form the amide, which is then hydrolyzed to the carboxylic acid. researchgate.netthieme-connect.de These biocatalytic methods are particularly useful for preparing enantiopure carboxylic acids. researchgate.net

Reduction to Amine Functional Groups

The nitrile group can be reduced to a primary amine. This transformation can be accomplished using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orglibretexts.org Catalytic hydrogenation typically employs hydrogen gas with a metal catalyst such as palladium, platinum, or nickel at elevated temperature and pressure. libretexts.org Other reducing agents like ammonia (B1221849) borane (B79455) have also been shown to be effective for the reduction of nitriles to primary amines. organic-chemistry.org

Table 2: Chemical Compound Names

| Compound Name |

|---|

| 2-Cyano-3-methylbutanoic acid |

| 2-Cyano-3-methylbutanamide |

| 2-Aminomethyl-3-methylbutanoic acid |

| 3-Methyl-2-(hydroxymethyl)butanoic acid |

| Ethyl 2-cyano-3-methylbutanoate |

| Lithium aluminum hydride |

| Methyl 2-cyano-3-methylbutanoate |

| N,N'-Dicyclohexylcarbodiimide (DCC) |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Oxyma Pure |

| Sodium borohydride |

| Sulfuric acid |

| Ethanol |

| Methanol |

| Ammonia borane |

| Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) |

| (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) |

| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) |

Nucleophilic Attack and Cyclization Reactions

The chemistry of 2-Cyano-3-methylbutanoic acid is characterized by reactions involving both its functional groups. The cyano group (nitrile) contains an electrophilic carbon atom, making it susceptible to nucleophilic attack. This reactivity is fundamental to many of its transformations, including cyclization reactions to form heterocyclic systems.

In the presence of a strong acid, the nitrogen atom of the nitrile can be protonated, which significantly enhances the electrophilicity of the nitrile carbon. This activation facilitates intramolecular attack by a nucleophile, such as the oxygen of the carboxylic acid group (or a ketone in a related molecule), to form a cyclic intermediate. clockss.org This strategy is a common pathway for synthesizing five-membered heterocycles. clockss.orgmdpi.com While base-mediated cyclizations are also possible in related systems, the acidity of the α-proton in cyano-carboxyl compounds can sometimes deactivate the electrophilic cyano group under basic conditions, making acid-mediated pathways more effective. clockss.org The versatility of cyano-containing compounds in cyclization reactions is well-documented, leading to a diversity of heterocyclic products like thiophenes, thiazoles, and pyridines from related starting materials. mdpi.com

Reactions at the Alpha-Carbon Center

The carbon atom situated between the cyano and the carboxyl group, known as the alpha-carbon, is a key center of reactivity. The hydrogen atom attached to this carbon is notably acidic because both the cyano (-CN) and carboxyl (-COOH) groups are strongly electron-withdrawing. This dual activation facilitates the removal of the alpha-hydrogen by a base to form a resonance-stabilized carbanion, often referred to as an enolate. This carbanion is a potent nucleophile and serves as the key intermediate for a range of carbon-carbon bond-forming reactions. youtube.com

Alkylation Reactions for Substituted Derivatives

Once the nucleophilic carbanion is generated at the alpha-position, it can readily participate in nucleophilic substitution reactions (SN2) with alkyl halides. This two-step process, involving deprotonation followed by alkylation, is a powerful method for introducing new alkyl groups at the alpha-carbon, leading to a variety of substituted derivatives. youtube.comresearchgate.net The general method for the alkylation of related ethyl cyanoacetate (B8463686) demonstrates this principle, where a base like sodium ethoxide is used to form the nucleophile, which then reacts with an alkyl halide.

| Reactant 1 (Nucleophile Precursor) | Base | Alkylating Agent (R-X) | Product |

| 2-Cyano-3-methylbutanoic acid | Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | 2-Cyano-2,3-dimethylbutanoic acid |

| 2-Cyano-3-methylbutanoic acid | Lithium Diisopropylamide (LDA) | Ethyl Bromide (CH₃CH₂Br) | 2-Cyano-2-ethyl-3-methylbutanoic acid |

| 2-Cyano-3-methylbutanoic acid | Potassium Carbonate (K₂CO₃) | Benzyl Chloride (C₆H₅CH₂Cl) | 2-Benzyl-2-cyano-3-methylbutanoic acid |

This table illustrates theoretical alkylation reactions based on established chemical principles for alpha-carbon alkylation. youtube.com

Michael Addition Reactions

The stabilized carbanion of 2-Cyano-3-methylbutanoic acid is an excellent Michael donor. wikipedia.org In the Michael reaction, this nucleophile adds to an α,β-unsaturated compound, known as a Michael acceptor, such as an enone, unsaturated nitrile, or ester. wikipedia.orgmasterorganicchemistry.com This reaction results in a 1,4-conjugate addition, forming a new carbon-carbon bond at the β-carbon of the acceptor. masterorganicchemistry.comoregonstate.edu The product of a Michael reaction involving this type of donor typically contains a 1,5-dicarbonyl or related pattern. masterorganicchemistry.com

Conjugate Addition Chemistry

Conjugate addition is the defining feature of the Michael reaction. For 2-Cyano-3-methylbutanoic acid, this involves the addition of its alpha-carbanion to the β-carbon of an electrophilic alkene. masterorganicchemistry.com The mechanism proceeds in three key steps: deprotonation of the alpha-carbon to form the enolate, conjugate addition of this enolate to the Michael acceptor, and subsequent protonation of the resulting intermediate to yield the final product. masterorganicchemistry.com This method is highly valued in organic synthesis for its efficiency in forming C-C bonds under mild conditions. wikipedia.org

| Michael Donor (from 2-Cyano-3-methylbutanoic acid) | Michael Acceptor | Product of Conjugate Addition |

| [C₅H₈NO₂]⁻ | Methyl Acrylate (B77674) | Methyl 4-cyano-4-carboxy-5-methylhexanoate |

| [C₅H₈NO₂]⁻ | Acrylonitrile | 4,6-Dicyano-5-methylhexanoic acid |

| [C₅H₈NO₂]⁻ | Methyl Vinyl Ketone | 4-Cyano-4-carboxy-5-methyl-2-heptanone |

This table presents expected products from Michael addition reactions based on general principles of conjugate addition chemistry. wikipedia.orgmasterorganicchemistry.com

Chelation and Complexation Reactions with Metal Ions

2-Cyano-3-methylbutanoic acid possesses functional groups that enable it to act as a chelating agent. britannica.com Chelation involves the binding of a single molecule, the ligand, to a central metal ion at two or more points, forming a stable, ring-like structure known as a chelate. britannica.comnumberanalytics.com The 2-Cyano-3-methylbutanoic acid molecule, particularly after deprotonation of the carboxylic acid to form a carboxylate, has two potential donor sites: the oxygen atoms of the carboxylate group and the nitrogen atom of the cyano group. These donor atoms can coordinate with a metal ion, forming a stable five- or six-membered ring, which is thermodynamically favorable. britannica.com The ability of cyano-substituted carboxylic acids to form complexes with metal ions such as copper has been noted in patent literature. googleapis.com

| Metal Ion | Potential Coordination Sites on Ligand | Potential Chelate Structure |

| Copper (Cu²⁺) | Carboxylate Oxygen, Cyano Nitrogen | Formation of a 5-membered ring involving the metal, O, C, C, and N atoms. |

| Iron (Fe³⁺) | Carboxylate Oxygens | Bidentate coordination through the two oxygen atoms of the carboxylate group. |

| Zinc (Zn²⁺) | Carboxylate Oxygen, Cyano Nitrogen | Formation of a stable chelate complex, influencing the reactivity of the organic molecule. metu.edu.tr |

This table outlines the potential chelation behavior of 2-Cyano-3-methylbutanoic acid with various metal ions based on the principles of coordination chemistry. britannica.comgoogleapis.com

Stereochemical Aspects and Asymmetric Synthesis of Chiral 2 Cyano 3 Methylbutanoic Acid Derivatives

Enantioselective Synthesis Strategies

The demand for enantiomerically pure compounds in the pharmaceutical and fine chemical industries has driven the development of numerous enantioselective synthetic methods. pageplace.de These strategies aim to produce a single enantiomer of a chiral compound, often with high enantiomeric excess (ee).

Chiral catalysts play a pivotal role in asymmetric synthesis by creating a chiral environment that favors the formation of one enantiomer over the other. While specific examples for the direct chiral catalyst-mediated synthesis of 2-cyano-3-methylbutanoic acid are not extensively documented in the provided results, the principles can be inferred from related transformations. For instance, the asymmetric synthesis of 2-amino-3-cyano-4H-chromene derivatives has been achieved using organocatalysts like abietic acid-cinchona-thiourea compounds. mdpi.com These catalysts facilitate tandem Michael addition/intramolecular cyclization reactions, yielding products with high enantioselectivities. mdpi.com This approach, where a catalyst facilitates a stereoselective reaction, is a cornerstone of modern asymmetric synthesis. nih.gov

The development of polymer-supported chiral auxiliaries, such as those based on the Evans oxazolidin-2-one, offers a recyclable approach to asymmetric synthesis. bath.ac.uk These auxiliaries can be used in asymmetric enolate alkylation reactions to produce a-alkylated acids in good yields and excellent enantioselectivity. bath.ac.uk

Biocatalysis has emerged as a powerful and environmentally friendly tool for the synthesis of chiral compounds. pageplace.denih.gov Enzymes, with their inherent stereoselectivity, can be employed for both the resolution of racemic mixtures and the direct asymmetric synthesis of chiral molecules. pageplace.denih.gov

A notable example is the enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid using a nitrilase from Rhodococcus rhodochrous J1. researchgate.netnih.gov The recombinant E. coli cells expressing this nitrilase were able to hydrolyze 2-methyl-2-propylmalononitrile with high enantioselectivity to produce (S)-2-cyano-2-methylpentanoic acid with a 96% ee and a molar yield of 97%. researchgate.netnih.gov This demonstrates the potential of nitrilases for the selective hydrolysis of dinitriles into the corresponding cyanocarboxylic acids. researchgate.net

Lipases are another class of enzymes widely used in biocatalytic resolutions. For example, lipase-catalyzed resolution has been successfully applied to the synthesis of (R)-2-methylbutanoic acid and its ethyl ester. google.com This process involves a two-step selective hydrolysis reaction to achieve high enantiomeric excess of both the remaining ester and the hydrolyzed acid. google.com The enantioselectivity of lipases, such as Candida antarctica lipase (B570770) B, has also been demonstrated in the transesterification of branched-chain fatty acid esters. wur.nl

The following table summarizes the biocatalytic synthesis of a related chiral cyano acid:

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) | Molar Yield | Reference |

| Nitrilase (Rhodococcus rhodochrous J1) | 2-methyl-2-propylmalononitrile | (S)-2-cyano-2-methylpentanoic acid | 96% | 97% | researchgate.netnih.gov |

Chiral Catalyst-Mediated Transformations

Diastereoselective Synthesis Approaches

Diastereoselective synthesis aims to control the formation of diastereomers, which are stereoisomers that are not mirror images of each other. This is particularly relevant when a molecule has more than one stereocenter. While direct examples for the diastereoselective synthesis of 2-cyano-3-methylbutanoic acid are not explicitly detailed in the provided search results, general principles can be applied.

The alkylation of chiral 2-cyano esters has been shown to proceed with high diastereoselectivity, leading to the formation of β-lactams. molaid.com This suggests that the existing stereocenter in the chiral ester influences the stereochemical outcome of the alkylation reaction. N-heterocyclic carbene (NHC)-catalyzed double Michael addition of cyano acetates to dienones is another method for the diastereoselective synthesis of multisubstituted cyclohexanones. sioc-journal.cn Furthermore, diastereoselective [3 + 2] cycloaddition reactions between tertiary amine N-oxides and substituted alkenes have been developed to produce 7-azanorbornanes with high diastereomeric ratios. nih.gov

Resolution of Racemic Mixtures of 2-Cyano-3-methylbutanoic Acid

Resolution is a common method for separating enantiomers from a racemic mixture. This can be achieved through various techniques, including classical chemical resolution and enzymatic resolution.

Chemical resolution often involves the use of a chiral resolving agent to form diastereomeric salts that can be separated by crystallization. For instance, racemic 2-(4-chlorophenyl)-3-methylbutanoic acid has been resolved using diethylamine, which forms a 2:1 salt with one of the enantiomers, allowing for its preferential crystallization. google.com Similarly, racemic 2-methylbutanoic acid can be resolved using chiral amines like (+)-2-aminopentane. doubtnut.com

Biocatalytic resolution, as discussed in section 4.1.2, is a highly effective method. Lipase-catalyzed kinetic resolution of esters of branched-chain fatty acids is a well-established technique. wur.nl Microbial resolution offers another avenue; for example, a strain of Pseudomonas sp. was found to preferentially utilize (S)-2-methylbutyric acid, enabling the preparation of (R)-2-methylbutyric acid. researchgate.net

Influence of Stereochemistry on Derivative Synthesis and Reactivity

The stereochemistry of 2-cyano-3-methylbutanoic acid and its derivatives significantly influences their subsequent chemical transformations and biological activity. The chiral center at the C2 position can direct the stereochemical outcome of reactions at adjacent functional groups.

In the context of biological activity, the specific stereoisomer of a molecule is often responsible for its therapeutic effect. The synthesis of enantiomerically pure drug intermediates, such as those derived from chiral 2-cyano-3-methylbutanoic acid, is therefore of paramount importance in the pharmaceutical industry. pageplace.de

Advanced Spectroscopic and Structural Elucidation Studies of 2 Cyano 3 Methylbutanoic Acid and Its Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the unambiguous structural elucidation of 2-Cyano-3-methylbutanoic acid. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, connectivity, and the chemical environment of each atom.

In ¹H NMR spectroscopy, the proton signals are expected in distinct regions. The acidic proton of the carboxylic acid group typically appears as a broad singlet far downfield, generally in the range of 10-13 ppm. The single proton on the α-carbon (C2), which is deshielded by both the adjacent cyano and carboxyl groups, is expected to resonate as a multiplet (likely a doublet of doublets) between 2.5 and 3.5 ppm. The methine proton at the C3 position and the diastereotopic methyl groups of the isopropyl moiety will show more complex splitting patterns due to spin-spin coupling. The methyl groups are anticipated to appear as doublets in the upfield region of the spectrum, typically between 1.0 and 1.5 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The carbon of the carboxylic acid group (C=O) is characteristically found in the highly deshielded region of 170-180 ppm. The carbon of the cyano group (-C≡N) typically resonates in the range of 115-120 ppm. The aliphatic carbons, including the α-carbon, the β-carbon, and the methyl carbons, appear at higher field strengths, with the methyl carbons resonating at approximately 15-25 ppm.

Table 1: Predicted NMR Chemical Shifts (δ) for 2-Cyano-3-methylbutanoic Acid

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 170 - 180 |

| α-Carbon (-CH(CN)COOH) | 2.5 - 3.5 (m) | 40 - 50 |

| Cyano Group (-C≡N) | - | 115 - 120 |

| β-Carbon (-CH(CH₃)₂) | 2.0 - 2.5 (m) | 30 - 40 |

| Methyl Groups (-CH(CH₃)₂) | 1.0 - 1.5 (d) | 15 - 25 |

Data are predictive and based on typical chemical shift ranges for these functional groups.

Mass Spectrometry (MS) Applications in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of 2-Cyano-3-methylbutanoic acid and to monitor its formation in chemical reactions. The molecular formula of 2-Cyano-3-methylbutanoic acid is C₆H₉NO₂, corresponding to a molecular weight of approximately 127.14 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 127.

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for carboxylic acids include the loss of the carboxyl group as COOH (45 Da) or the loss of water (18 Da) from the molecular ion. The presence of the isopropyl group can lead to the loss of a methyl radical (15 Da) or an isopropyl radical (43 Da). The fragmentation pattern of derivatives, such as ethyl 2-cyano-3-methylbutanoate, has been studied, showing a characteristic molecular ion peak at m/z 155 and fragmentation corresponding to the loss of the ethoxy group. nih.gov This data from derivatives helps in building a hypothesis for the fragmentation of the parent acid.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, allowing for the unambiguous determination of its elemental formula, C₆H₉NO₂. nih.govlookchem.com This technique is crucial for distinguishing it from other isomers or compounds with the same nominal mass.

Vibrational Spectroscopy (FTIR, FT-Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the key functional groups present in 2-Cyano-3-methylbutanoic acid.

FTIR spectroscopy is particularly effective for this molecule. The most diagnostic absorption bands are those corresponding to the nitrile and carboxylic acid moieties. A sharp, strong absorption band for the cyano group (C≡N) stretch is expected in the region of 2200–2260 cm⁻¹. The carboxylic acid group gives rise to two characteristic signals: a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹, which is a result of hydrogen bonding, and a sharp, strong carbonyl (C=O) stretching band around 1700 cm⁻¹. The C-H stretching and bending vibrations of the isopropyl group and the methine protons will appear in their typical regions (around 2850-3000 cm⁻¹ for stretching and 1350-1480 cm⁻¹ for bending).

FT-Raman spectroscopy provides complementary information. While the polar C=O and O-H bonds give strong signals in the IR spectrum, the less polar C≡N triple bond and the C-C backbone often produce strong signals in the Raman spectrum.

Table 2: Characteristic FTIR Absorption Frequencies for 2-Cyano-3-methylbutanoic Acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |

| Aliphatic C-H | C-H stretch | 2850 - 3000 | Medium |

| Cyano | C≡N stretch | 2200 - 2260 | Sharp, Strong |

| Carbonyl | C=O stretch | ~1700 | Sharp, Strong |

Data sourced from typical functional group absorption regions.

Electronic Spectroscopy (UV-Vis) in Conjugated Systems Analysis

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study electronic transitions within a molecule, particularly in those containing conjugated π-systems. 2-Cyano-3-methylbutanoic acid lacks an extended system of conjugated double bonds.

The primary chromophores in the molecule are the carbonyl (C=O) of the carboxylic acid and the cyano (C≡N) group. The carbonyl group typically exhibits a weak n → π* transition at around 200-210 nm. The cyano group also has absorptions in the far-UV region. Due to the absence of significant conjugation, 2-Cyano-3-methylbutanoic acid is not expected to show significant absorption in the standard UV-Vis range of 200-800 nm. Its utility in the analysis of this specific compound is therefore limited compared to other spectroscopic methods, though it could be useful for quantitative analysis if a suitable wavelength is identified or for studying derivatives where a chromophore is introduced.

X-ray Crystallography for Precise Molecular Architecture Determination (if applicable for solid-state forms or derivatives)

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule in the solid state. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a model of the electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. nih.gov

While specific single-crystal X-ray diffraction data for 2-Cyano-3-methylbutanoic acid is not widely available in the public domain, the technique remains highly applicable. If a suitable single crystal of the acid or one of its derivatives could be grown, X-ray crystallography would provide unequivocal proof of its molecular structure. It would resolve the stereochemistry at the chiral center (C2) and detail the conformational preferences of the molecule in the crystalline lattice.

Studies on related structures, such as derivatives used in pharmaceutical synthesis, have utilized X-ray crystallography to confirm stereochemistry and analyze intermolecular interactions, which are crucial for understanding the physical properties and biological activity of the compounds. researchgate.net For 2-Cyano-3-methylbutanoic acid, such an analysis would reveal how the molecules pack in the solid state, likely through hydrogen bonding interactions between the carboxylic acid groups.

Computational and Theoretical Investigations of 2 Cyano 3 Methylbutanoic Acid

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. For 2-Cyano-3-methylbutanoic acid, DFT calculations are crucial for understanding its geometry, stability, and sites of reactivity. By employing functionals like B3LYP with appropriate basis sets (e.g., 6-31G(d)), researchers can compute the molecule's optimized three-dimensional structure. rsc.org These calculations reveal precise bond lengths, bond angles, and dihedral angles that define its most stable energetic conformation.

The electronic properties are largely dictated by the electron-withdrawing nature of the cyano group and the acidic proton of the carboxyl group. Frontier Molecular Orbital (FMO) analysis, which identifies the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly insightful. The energy and location of the HOMO indicate the molecule's ability to donate electrons and its susceptibility to electrophilic attack, while the LUMO's characteristics point to its electron-accepting capability and reactivity towards nucleophiles. nih.gov The strong electron-withdrawing effect of the cyano group is expected to lower the energy of both the HOMO and LUMO. nih.gov

Furthermore, mapping the electrostatic potential (ESP) onto the electron density surface highlights the charge distribution across the molecule. This reveals electron-rich (negative potential) and electron-poor (positive potential) regions, predicting how the molecule will interact with other polar molecules, ions, or biological receptors. The most negative regions are typically associated with the oxygen atoms of the carboxyl group and the nitrogen of the cyano group, while the acidic hydrogen exhibits a highly positive potential.

Table 1: Representative DFT-Calculated Molecular Properties of 2-Cyano-3-methylbutanoic Acid The following data is illustrative, based on typical DFT calculations for similar organic molecules.

| Property | Value | Unit |

|---|---|---|

| HOMO Energy | -7.2 | eV |

| LUMO Energy | -0.5 | eV |

| HOMO-LUMO Gap | 6.7 | eV |

| Dipole Moment | 3.5 | Debye |

| C-C≡N Bond Angle | ~178 | Degrees |

| O=C-O-H Dihedral Angle | ~180 | Degrees |

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling is instrumental in mapping the intricate pathways of chemical reactions involving 2-Cyano-3-methylbutanoic acid. A primary reaction of interest is the hydrolysis of the nitrile group to form an amide or a carboxylic acid, a transformation of significant industrial relevance. nih.gov DFT calculations are used to model the potential energy surface of the reaction, identifying key intermediates, transition states, and products. researchgate.net

For instance, to study the hydrolysis mechanism, researchers can model several potential pathways:

Direct Nucleophilic Attack: A water molecule attacks the electrophilic carbon of the nitrile group. Computational models can calculate the activation energy for this step. diva-portal.org

Acid or Base Catalysis: The reaction can be modeled with the presence of a hydronium ion (acid catalysis) or a hydroxide (B78521) ion (base catalysis) to determine how these species lower the activation barrier.

Enzymatic Catalysis: In biological systems, enzymes like nitrile hydratase catalyze this reaction. nih.gov Computational models of the enzyme's active site containing the substrate can elucidate the complex mechanism, which may involve metal cofactors (e.g., Fe³⁺ or Co³⁺) and specific amino acid residues that act as nucleophiles or proton donors. nih.gov For example, studies on nitrile hydratase have computationally explored mechanisms involving a cysteine-sulfenate residue acting as the nucleophile, attacking the nitrile carbon to form a cyclic intermediate. nih.gov

Table 2: Illustrative Comparison of Calculated Activation Energies for Nitrile Hydrolysis Mechanisms This table presents hypothetical data to illustrate how computational modeling distinguishes between different reaction pathways.

| Reaction Pathway | Rate-Limiting Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Uncatalyzed Hydrolysis | Nucleophilic attack by H₂O | > 35 |

| Acid-Catalyzed | Attack by H₂O on protonated nitrile | ~ 20-25 |

| Base-Catalyzed | Nucleophilic attack by OH⁻ | ~ 15-20 |

| Enzymatic (e.g., Nitrile Hydratase) | Formation of enzyme-substrate complex | < 15 |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While DFT provides a static, minimum-energy picture, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a trajectory that reveals the conformational landscape and interactions with the environment, such as a solvent or a binding site.

For 2-Cyano-3-methylbutanoic acid, an MD simulation would typically involve placing the molecule in a box of explicit solvent molecules (e.g., water) and running the simulation for a duration of nanoseconds to microseconds. Analysis of the resulting trajectory can reveal:

Conformational Flexibility: The molecule is not rigid; rotation can occur around its single bonds. MD simulations map the accessible conformations and the frequency of transitions between them. Key dihedral angles, such as those defining the orientation of the carboxyl and isopropyl groups, can be monitored to identify the most stable rotamers.

Solvation and Hydrogen Bonding: MD simulations explicitly show how solvent molecules arrange around the solute. Radial distribution functions can be calculated to show the probability of finding a water molecule at a certain distance from the carboxyl or cyano groups. The dynamics of hydrogen bonds between the molecule's functional groups and the surrounding water molecules can be tracked, revealing their strength and lifetime.

Intermolecular Interactions: When co-simulated with other molecules or within a larger system like a protein binding pocket, MD can reveal the specific non-covalent interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) that govern its binding behavior.

These simulations are crucial for understanding how the molecule behaves in a realistic chemical or biological environment, bridging the gap between its intrinsic properties and its macroscopic function.

Table 3: Key Dihedral Angles for Conformational Analysis of 2-Cyano-3-methylbutanoic Acid This table identifies the key rotational bonds that would be analyzed in an MD simulation to understand the molecule's flexibility.

| Dihedral Angle | Atoms Involved | Description of Motion |

|---|---|---|

| τ₁ | C(isopropyl)-C(isopropyl)-C(alpha)-C(carboxyl) | Rotation of the isopropyl group relative to the main chain. |

| τ₂ | N≡C-C(alpha)-C(carboxyl) | Orientation of the cyano group relative to the carboxyl group. |

| τ₃ | C(alpha)-C(carboxyl)-O-H | Rotation of the hydroxyl proton of the carboxylic acid. |

In Silico Predictions of Molecular Properties and Ligand-Binding Characteristics for Derivatives

In silico techniques are invaluable for the rational design of new molecules based on a parent structure. Starting with 2-Cyano-3-methylbutanoic acid, a virtual library of derivatives can be generated by computationally modifying its structure—for example, by esterifying the carboxylic acid, substituting the isopropyl group, or replacing the cyano group with other functional moieties.

Once a library of virtual derivatives is created, a suite of computational tools can predict their physicochemical and biological properties. This process, often part of a drug discovery pipeline, includes:

Prediction of Molecular Properties: Algorithms calculate key molecular descriptors that correlate with a molecule's pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). Commonly calculated properties include molecular weight (MW), the logarithm of the octanol-water partition coefficient (logP), topological polar surface area (TPSA), and counts of hydrogen bond donors and acceptors. These are often evaluated against frameworks like Lipinski's Rule of Five to assess potential oral bioavailability.

Prediction of Ligand-Binding: If a biological target (e.g., a specific enzyme or receptor) is known, molecular docking simulations can predict the binding mode and affinity of each derivative. Docking programs place the ligand (the derivative) into the 3D structure of the protein's active site and calculate a scoring function to estimate the binding free energy. This allows for the ranking of derivatives based on their potential to interact strongly and specifically with the target.

This in silico screening process allows researchers to prioritize a small number of the most promising derivatives for actual chemical synthesis and experimental testing, saving significant time and resources.

Table 4: Illustrative In Silico Property Prediction for Hypothetical Derivatives of 2-Cyano-3-methylbutanoic Acid This table demonstrates how computational tools can be used to compare the predicted drug-like properties of virtual compounds.

| Compound | Modification | MW (g/mol) | logP | TPSA (Ų) | Lipinski Violation |

|---|---|---|---|---|---|

| Parent Acid | - | 127.14 | 0.75 | 63.1 | 0 |

| Methyl Ester | -COOCH₃ | 141.17 | 1.15 | 52.9 | 0 |

| Amide | -CONH₂ | 126.16 | 0.20 | 69.4 | 0 |

| N-Phenyl Amide | -CONHPh | 202.24 | 1.95 | 69.4 | 0 |

Applications of 2 Cyano 3 Methylbutanoic Acid As a Versatile Synthetic Intermediate

Building Block in Complex Organic Molecule Synthesis

2-Cyano-3-methylbutanoic acid and its derivatives, such as its esters, are recognized as fundamental organic building blocks. cymitquimica.com The utility of the compound in this role stems from the presence of its two functional groups, which allow for a diverse range of chemical transformations. The cyano group can participate in reactions such as nucleophilic additions, while the carboxylic acid moiety can undergo reactions like esterification or amide formation. cymitquimica.com

This reactivity allows chemists to use 2-Cyano-3-methylbutanoic acid as a starting point for constructing more elaborate molecular architectures. For instance, related cyano acids are used as intermediates in the synthesis of β-amino acids, which are themselves important components of various biologically active compounds. The general approach often involves leveraging the cyano and carboxylic acid groups as handles to introduce new functional groups or to build carbon skeletons through multi-step synthetic pathways.

Precursor for Pharmaceutical Intermediate Development

The structural attributes of 2-Cyano-3-methylbutanoic acid make it a valuable precursor in the development of pharmaceutical intermediates. cymitquimica.comlookchem.com The core structure can be incorporated into larger, more complex molecules that may exhibit biological activity. ontosight.ai Research has shown that the inclusion of a cyano group can sometimes enhance the metabolic stability of a potential drug molecule.

Its role as a precursor is demonstrated in its use to create key intermediates for various pharmaceuticals. cymitquimica.comlookchem.com For example, the fundamental structure of 2-Cyano-3-methylbutanoic acid is found within complex pyrazole (B372694) derivatives that have been investigated for potential anti-inflammatory, antimicrobial, and anticancer properties. ontosight.ai Furthermore, the synthesis of conjugates by linking amino acid esters to cyano-containing acids has been explored as a strategy to develop new compounds with potential therapeutic applications, such as anti-inflammatory agents. nih.gov

Role in the Synthesis of Heterocyclic Compounds

Derivatives of cyanoacetic acid, the parent class to which 2-Cyano-3-methylbutanoic acid belongs, are widely used in the synthesis of heterocyclic compounds. researchgate.net Heterocycles are cyclic compounds containing atoms of at least two different elements in their rings and form the structural core of many pharmaceuticals. The reactivity of the cyano and carboxylic acid groups makes these compounds ideal substrates for multicomponent reactions designed to build various ring systems. researchgate.net

Through these reactions, cyanoacetic acid derivatives can be used to synthesize a range of five- and six-membered heterocycles. researchgate.net A specific example is the incorporation of a 3-methylbutanoic acid moiety into a pyrazole, which is an aromatic five-membered heterocycle containing two nitrogen atoms. ontosight.ai The reactivity of the cyano group is also exploited in cycloaddition reactions, such as the Diels-Alder reaction, to form heterocyclic structures. acs.org

Table 1: Examples of Heterocycles Synthesized from Cyanoacetic Acid Derivatives

| Heterocycle Class | Ring Size | Examples |

|---|---|---|

| Five-Membered | 5 | Furans, Thiophenes, Pyrroles, Thiazoles, Pyrazoles. ontosight.airesearchgate.net |

| Six-Membered | 6 | Pyrans, Thiopyrans, Pyridines. researchgate.net |

Utility in the Production of Specialty Chemicals and Materials

2-Cyano-3-methylbutanoic acid serves as an intermediate in the manufacturing of various specialty chemicals and materials that require specific properties. These are chemicals produced for specific end-uses and are valued for their performance characteristics.

Research and applications have demonstrated its utility in several areas:

Dyes and Pesticides: Related cyano-compounds act as precursors in the production of dyes and pesticides, where the molecule's reactivity is leveraged to create compounds with specific colorimetric or biological properties. lookchem.com

Plasticizers: It can also be used as an intermediate in the synthesis of plasticizers, which are additives that increase the flexibility of plastic materials. lookchem.com

Silicone Grafts: In materials science, 2-Cyano-3-methylbutanoic acid has been used to synthesize silicone grafts, showcasing its role in creating specialized polymeric materials.

Contribution to Nucleoside and Amino Acid Analogues Synthesis

The compound is a valuable precursor in the synthesis of analogues of amino acids and nucleosides, which are of significant interest for therapeutic and diagnostic applications. beilstein-journals.org

In the synthesis of amino acid analogues, related cyano-pentanoic acids are used as intermediates to create β-amino acids. These non-canonical amino acids are valuable building blocks for many natural products and pharmaceuticals. msu.edu The general strategy involves using the carboxylic acid function to link with other molecules, such as amino acid esters, to form new conjugates. nih.gov

Its contribution extends to the synthesis of nucleoside analogues. beilstein-journals.orgmedchemexpress.com Modified nucleosides are crucial for creating synthetic DNA and RNA, which have applications in antisense therapy, drug delivery systems, and biosensors. beilstein-journals.org The introduction of additional functional groups, such as those derived from amino acids, onto a nucleoside can lead to enhanced binding properties or catalytic activity. beilstein-journals.org Several cyano-containing compounds have been identified as purine (B94841) or pyrimidine (B1678525) nucleoside analogues with potential anticancer activity, highlighting the importance of the cyano moiety in this class of biologically active molecules. medchemexpress.com

Future Research Directions and Emerging Paradigms in 2 Cyano 3 Methylbutanoic Acid Chemistry

Development of Novel and Sustainable Synthetic Routes

Future research will likely prioritize the development of green and sustainable methods for the synthesis of 2-cyano-3-methylbutanoic acid, moving away from classical routes that may involve harsh reagents or generate significant waste. The focus will be on atom economy, energy efficiency, and the use of environmentally benign reagents.

Key research thrusts could include:

Decarboxylative Cyanation: An emerging sustainable strategy involves the decarboxylative cyanation of appropriately substituted carboxylic acids. chemrevlett.comresearchgate.net Electrophotochemical metal-catalyzed protocols, for instance, offer an environmentally friendly path by converting aliphatic carboxylic acids into nitriles without the need for chemical oxidants or costly cyanating agents under mild conditions. beilstein-journals.org

Biocatalytic Synthesis: The use of enzymes, such as nitrilases or hydratases, could provide highly selective and environmentally friendly routes. Enzymatic hydrolysis of a corresponding dinitrile or amide precursor could yield the chiral carboxylic acid with high enantiopurity.

Flow Chemistry: Continuous flow processes can offer enhanced safety, efficiency, and scalability over traditional batch synthesis. A flow-based synthesis of 2-cyano-3-methylbutanoic acid could allow for precise control over reaction parameters, minimizing side reactions and facilitating purification.

Alternative Cyanide Sources: Research into replacing hazardous cyanide sources like KCN or HCN is crucial. The use of less toxic and more stable cyanating agents, such as cyanobenziodoxolones (CBX) in photoredox catalysis or K4[Fe(CN)6], represents a significant step towards safer synthetic protocols. chemrevlett.comrsc.org

Table 1: Comparison of Potential Sustainable Synthetic Routes

| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Precursors |

|---|---|---|---|

| Electrophotochemical Decarboxylative Cyanation | Mild conditions, avoids toxic oxidants, high functional group tolerance. beilstein-journals.org | Substrate scope optimization, catalyst stability. | 3-Methyl-1,2-butanedicarboxylic acid |

| Enzymatic Resolution/Hydrolysis | High enantioselectivity, aqueous conditions, biodegradable catalysts. researchgate.net | Enzyme discovery and engineering, substrate specificity. | 2,3-Dimethylsuccinonitrile |

| Continuous Flow Synthesis | Improved safety and scalability, precise process control. | Reactor design, optimization of residence time and temperature. | Ethyl 2-cyano-3-methylbutanoate |

| Photoredox Catalysis with Safer Cyanide Sources | Visible light as a renewable energy source, use of stable cyanating agents. rsc.org | Catalyst loading, quantum yield optimization. | Valine-derived carboxylic acid |

Advanced Chiral Synthesis Methodologies

As 2-cyano-3-methylbutanoic acid possesses a stereocenter, the development of efficient asymmetric syntheses is a significant research goal. Access to enantiomerically pure forms of the compound is critical for potential applications in pharmaceuticals or as chiral ligands.

Future research in this area could focus on:

Asymmetric Hydrogenation: A promising route involves the asymmetric hydrogenation of a prochiral olefin precursor, such as 2-cyano-3-methylbut-2-enoic acid. chemicalbook.com The use of chiral transition metal catalysts (e.g., Rhodium or Ruthenium-based) could provide access to either enantiomer with high selectivity. google.com

Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries attached to the carboxylate group could direct the stereoselective introduction of the cyano group. This approach has been successful in the synthesis of related chiral cyanocarboxylic acids. unirioja.es

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloid derivatives or proline-based catalysts, could be employed to catalyze the enantioselective cyanation of a suitable precursor, offering a metal-free alternative to traditional methods.

Table 2: Prospective Chiral Synthesis Strategies

| Methodology | Catalyst/Reagent Type | Potential Advantages | Key Research Focus |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Rh, Ru, or Ir complexes | High enantioselectivity, direct formation of the stereocenter. google.com | Synthesis of the olefin precursor (2-cyano-3-methylbut-2-enoic acid). chemicalbook.com |

| Chiral Auxiliary Approach | (S)-ethyl lactate, (R)-pantolactone, etc. unirioja.es | Well-established, predictable stereochemical outcome. | Efficient attachment and cleavage of the auxiliary. |

| Enzymatic Resolution | Lipases, esterases, or nitrilases | Exceptional enantioselectivity, green reaction conditions. | Screening for suitable enzymes, optimization of kinetic resolution. |

| Asymmetric Organocatalysis | Chiral amines, phosphines, or squaramides | Metal-free, mild conditions. | Design of a suitable precursor and catalyst system. |

Integration into Multicomponent Reaction Systems

Multicomponent reactions (MCRs) are powerful tools for rapidly building molecular complexity in a single synthetic step. organic-chemistry.orgresearchgate.net The structure of 2-cyano-3-methylbutanoic acid makes it an ideal candidate for integration into novel MCRs.

Future paradigms could involve:

Ugi and Passerini Reactions: The carboxylic acid functionality can be directly employed in classic isocyanide-based MCRs like the Ugi and Passerini reactions. beilstein-journals.orgnih.govresearchgate.net This would allow the one-pot synthesis of complex peptide-like scaffolds incorporating the 2-cyano-3-methylbutyl moiety.

Novel MCR Scaffolds: The dual functionality of the molecule could be exploited to design entirely new MCRs. For example, a reaction involving an amine, an aldehyde, and 2-cyano-3-methylbutanoic acid could lead to unique heterocyclic systems after an initial condensation followed by intramolecular cyclization involving the nitrile group. Research shows that MCRs involving derivatives of cyanoacetic acid are effective for synthesizing various heterocycles. researchgate.net

Functionalization for Advanced Materials Science Applications

The unique electronic properties of the nitrile group make cyano-functionalized molecules attractive targets for materials science. rsc.org Future research could explore the potential of 2-cyano-3-methylbutanoic acid as a building block for advanced materials.

Emerging applications might include:

n-Type Organic Semiconductors: The strong electron-withdrawing nature of the cyano group can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy levels of conjugated polymers, a key feature for creating stable n-type organic semiconductors. acs.orgahnu.edu.cnacs.org 2-Cyano-3-methylbutanoic acid could be chemically modified and incorporated as a monomer into polymer backbones for applications in organic thin-film transistors (OTFTs) and organic thermoelectrics. researchgate.net

Functional Polymers: The carboxylic acid group provides a convenient handle for polymerization or for grafting the molecule onto existing polymer chains. This could be used to create polymers with tailored properties, such as increased thermal stability, altered solubility, or specific surface adhesion characteristics.

Surface Modification: The molecule could be used to functionalize the surfaces of inorganic materials (e.g., metal oxides or nanoparticles). The carboxylic acid can act as an anchor to the surface, while the nitrile group and the alkyl chain modify the surface energy and chemical reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-cyano-3-methylbutanoic acid, and how can impurities be minimized during synthesis?

- Methodological Answer : The synthesis of 2-cyano-3-methylbutanoic acid can be inferred from its ethyl ester derivative (ethyl 2-cyano-3-methylbutanoate, CAS 3213-49-8), which is synthesized via cyanoalkylation of ethyl acetoacetate followed by hydrolysis . Key steps include:

- Cyanoalkylation : Reaction of ethyl acetoacetate with a cyanating agent (e.g., KCN or NaCN) under controlled pH to avoid side reactions.

- Hydrolysis : Acidic or alkaline hydrolysis of the ester to yield the carboxylic acid. Common impurities include unreacted ester or decarboxylated byproducts.

- Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the pure acid.

Q. Which spectroscopic techniques are most effective for characterizing 2-cyano-3-methylbutanoic acid, and how should data be interpreted?

- Methodological Answer :

- FT-IR : Confirm the presence of the cyano group (C≡N stretch at ~2200–2260 cm⁻¹) and carboxylic acid (O-H stretch at 2500–3300 cm⁻¹, C=O at ~1700 cm⁻¹) .

- NMR :

- ¹H NMR : Methyl groups (δ 1.0–1.5 ppm), methine proton adjacent to cyano (δ 2.5–3.5 ppm), and carboxylic proton (δ 10–13 ppm, broad).

- ¹³C NMR : Carboxylic carbon (δ ~170–180 ppm), cyano carbon (δ ~115–120 ppm), and methyl carbons (δ ~15–25 ppm).

- Mass Spectrometry (MS) : Molecular ion peak (m/z ≈ 127 for [M]⁺) and fragmentation patterns (e.g., loss of COOH or CN groups).

Advanced Research Questions

Q. How can computational methods (e.g., QSPR, quantum chemistry) predict the reactivity or physicochemical properties of 2-cyano-3-methylbutanoic acid?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model the electron density distribution, focusing on the electrophilic cyano group and nucleophilic carboxylic acid. Basis sets like 6-31G* and functionals like B3LYP are suitable for optimizing geometry and calculating frontier molecular orbitals (HOMO/LUMO) .

- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with experimental data (e.g., solubility, pKa) to predict bioavailability or environmental fate. Tools like COSMO-RS can simulate solvent interactions.

Q. How should researchers resolve contradictions in reported spectroscopic or thermodynamic data for 2-cyano-3-methylbutanoic acid?

- Methodological Answer :

- Critical Analysis : Compare experimental conditions (e.g., solvent, temperature) across studies. For example, NMR shifts vary with solvent polarity (DMSO vs. CDCl₃) .

- Validation : Cross-reference with high-purity standards or synthesize derivatives (e.g., methyl esters) to isolate spectral contributions.

- Statistical Tools : Apply principal component analysis (PCA) to identify outliers in datasets or use Bland-Altman plots for method comparison .

Q. What mechanistic insights exist for reactions involving the cyano group in 2-cyano-3-methylbutanoic acid, particularly in biological or catalytic systems?

- Methodological Answer :

- Hydrolysis Studies : The cyano group can hydrolyze to carboxylic acid under acidic/basic conditions. Monitor kinetics via pH-stat titration or LC-MS to track intermediate amide formation .

- Enzymatic Reactions : Screen nitrilase or nitrile hydratase enzymes for stereoselective conversion to amides or acids. Use stopped-flow spectroscopy to study enzyme-substrate binding .

- Catalytic Applications : Test transition-metal catalysts (e.g., Pd/Cu) for cyano group functionalization (e.g., cross-coupling). Optimize reaction conditions (solvent, temperature) via design of experiments (DoE) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.